molecular formula C8H10O B597724 Spiro[2.5]oct-4-en-6-one CAS No. 18612-01-6

Spiro[2.5]oct-4-en-6-one

Cat. No. B597724
CAS RN: 18612-01-6
M. Wt: 122.167
InChI Key: ZQXXNEFLCHBDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . The reaction proceeded smoothly in high yields under mild conditions without the use of metals .


Molecular Structure Analysis

Spirocyclic structures are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .


Chemical Reactions Analysis

The synthesis of spiro[2.5]octa-4,7-dien-6-ones involves a 1,6-conjugate addition induced dearomatization of para-quinone methides . This reaction proceeds smoothly in high yields under mild conditions without the use of metals .

Scientific Research Applications

  • Spiro[2.5]oct-4-en-6-one is utilized in the formation of ring-opened products through reactions with organometallic compounds, such as organoaluminum, organoboron, organogallium, diethylzinc, or diethylcadmium compounds (Smith & Richey, 2007).

  • It's involved in efficient synthesis methods, like the one-pot approach for synthesizing spiro[2.5]octa-4,7-dien-6-ones, which is notable for high yields and the presence of consecutive quaternary centers (Gai et al., 2015).

  • Spiro[2.5]oct-4-en-6-one is employed in photoisomerization reactions, particularly in the presence of alkynes, leading to the formation of complex spiro compounds (Gstach & Kisch, 1982).

  • Its reactivity has been crucial in discussions about classical and nonclassical carbocations, particularly in the context of phenonium ions (Tsuji & Richard, 2016).

  • Spiro[2.5]oct-4-en-6-one is used in formal 1,6-conjugated addition-mediated annulation processes, which are highly diastereoselective and exhibit good functional group tolerance (Yuan et al., 2015).

  • Its derivatives, like dispiro[2.0.2.4] deca-7,9-dien, have been studied for UV-absorption and photoelectron spectroscopic properties, offering insights into the behavior of small ring compounds (Meijere, 1974).

Future Directions

The synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . This efficient one-pot approach could be a promising direction for future research and development in the field of organic chemistry .

properties

IUPAC Name

spiro[2.5]oct-7-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-7-1-3-8(4-2-7)5-6-8/h1,3H,2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXXNEFLCHBDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]oct-4-en-6-one

Citations

For This Compound
6
Citations
MT Wuesthoff, B Rickborn - The Journal of Organic Chemistry, 1968 - ACS Publications
In connection with other work, we required a sample of the unknown spiro ketone 2. The preparation of 2 appeared to be straightforward, involving reduction of the unsaturated spiro …
Number of citations: 12 pubs.acs.org
M Ghandi - Tetrahedron, 1968 - jsciences.ut.ac.ir
Irradiation of &methyl spiro [2.5] oct-7-en-4-one through its singlet excited state resulted in the formation of 4-methyl spirO [2.5] oct-4-en -6-one. We have used the cyclopropyl moiety in …
Number of citations: 3 jsciences.ut.ac.ir
K Takasu, Y Nagamoto… - Chemistry–A European …, 2010 - Wiley Online Library
An unusual ring‐contraction rearrangement to give spirocyclopropanes from fused cyclobutanols (see scheme) has been developed. It is found that the strain energy of the substrates …
N Rasool - 2008 - rosdok.uni-rostock.de
Dissertation can be summarized as following. 1. Chapter 1 deals with the cyclization of-ketosulfone,-ketonitrile andketophosphonate dianions with 1, 1-diacetylcyclopropane. These …
Number of citations: 5 rosdok.uni-rostock.de
A Cox - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter discusses the preparation and properties of polycarbocyclic compounds with separate ring-systems, and spiro compounds. The cis- and trans-2-…
Number of citations: 0 www.sciencedirect.com
N Rasool, MA Rashid, H Reinke, C Fischer, P Langer - Tetrahedron, 2008 - Elsevier
The cyclization of β-ketosulfone, β-ketonitrile and β-ketophosphonate dianions with 1,1-diacetylcyclopropane afforded 1-hydroxyspiro[5.2]cyclooct-4-en-3-ones, which were transformed…
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.